molecular formula C10H10N2 B15279713 5-Methylisoquinolin-4-amine

5-Methylisoquinolin-4-amine

Cat. No.: B15279713
M. Wt: 158.20 g/mol
InChI Key: WOYUIZJNHWJNNR-UHFFFAOYSA-N
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Description

5-Methylisoquinolin-4-amine is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-methylisoquinolin-4-amine

InChI

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-12-6-9(11)10(7)8/h2-6H,11H2,1H3

InChI Key

WOYUIZJNHWJNNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NC=C2N

Origin of Product

United States

Contextualization Within Isoquinoline Chemistry and Nitrogen Containing Heterocycles

Isoquinoline (B145761) is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. ontosight.ai This scaffold is a cornerstone in the architecture of a multitude of natural and synthetic compounds, particularly a vast family of plant alkaloids. ontosight.ainih.gov The isoquinoline nucleus is found in numerous biologically active molecules, including the analgesic morphine and the antibacterial berberine. nih.gov The presence of the nitrogen atom in the ring system imparts basic properties and provides a site for hydrogen bonding, which is crucial for biological interactions. ontosight.ai

Nitrogen-containing heterocycles, in general, are of paramount importance in chemistry and pharmacology. They form the core of many pharmaceuticals, agrochemicals, and functional materials. The introduction of substituents, such as the amino and methyl groups in 5-Methylisoquinolin-4-amine, dramatically influences the parent molecule's electronic properties, steric hindrance, lipophilicity, and, consequently, its chemical reactivity and biological activity. The specific placement of these functional groups on the isoquinoline framework is a key strategy in drug design to fine-tune the molecule's interaction with biological targets like enzymes and receptors. researchgate.net

Historical Overview of Early Investigations and Foundational Studies

The study of isoquinoline (B145761) itself dates back to 1885 when it was first isolated from coal tar. ontosight.ai Early research focused on the isolation and structural elucidation of naturally occurring isoquinoline alkaloids. nih.gov Foundational synthetic methods for the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, were developed in the late 19th and early 20th centuries and remain fundamental in organic synthesis.

While specific early investigations into 5-Methylisoquinolin-4-amine are not well-documented, foundational studies on related substituted isoquinolines have paved the way for understanding its potential chemistry. Research from the latter half of the 20th century began to explore the synthesis and activity of various amino and methyl-substituted isoquinolines. For instance, a 1995 study on isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives for antitumor activity involved the synthesis of precursors like 4-acetoxy-5-methylisoquinoline-1-carboxaldehyde and 5-amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazone. researchgate.netacs.org This work highlights that the 4,5-disubstituted isoquinoline pattern was a target for medicinal chemistry research, aiming to modulate the biological effects of these compounds. researchgate.netacs.org These studies form a crucial part of the historical context, demonstrating an established interest in the chemical space that this compound occupies.

Current Research Trajectories and Emerging Significance in Chemical Sciences

Strategic Approaches to the Isoquinoline Ring System Construction

The assembly of the isoquinoline scaffold is a pivotal step in the synthesis of this compound. Over the years, a variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed and metal-free approaches.

Classical and Contemporary Cyclization Reactions

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, have long been the bedrock of isoquinoline synthesis. nih.govresearchgate.netslideshare.net The Bischler-Napieralski reaction, for instance, involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. researchgate.netacs.org Similarly, the Pictet-Spengler reaction utilizes the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, a versatile intermediate for further transformations. acs.orgclockss.org

Contemporary advancements have introduced milder and more efficient cyclization methods. For example, a modified Bischler-Napieralski reaction using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) allows for the cyclodehydration of amides under gentle conditions, accommodating a wider range of substrates. nih.gov Another modern approach involves the copper(II)-catalyzed annulation of a hydrazine (B178648) adduct with an activated alkyne, proceeding through ortho C-H activation to furnish the isoquinoline derivative. nih.gov

Reaction Name Key Reactants Product Key Features
Bischler-Napieralskiβ-arylethylamide3,4-dihydroisoquinolineAcid-catalyzed cyclization
Pictet-Spenglerβ-arylethylamine, aldehyde/ketoneTetrahydroisoquinolineAcid-catalyzed condensation
Pomeranz-FritschBenzylamino acetalIsoquinolineAcid-catalyzed cyclization
Modern Copper-Catalyzed AnnulationHydrazine adduct, activated alkyneIsoquinoline derivativeC-H activation, mild conditions

Palladium-Catalyzed Cross-Coupling Strategies in Isoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing the isoquinoline framework, offering high efficiency and broad functional group tolerance. youtube.comyoutube.com These reactions typically involve the coupling of an ortho-functionalized benzene (B151609) derivative with an alkyne or another coupling partner.

One notable strategy involves the sequential coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield monosubstituted isoquinolines. acs.org This method is advantageous for its excellent yields and short reaction times. acs.orgorganic-chemistry.org Another approach utilizes the palladium-catalyzed reductive cyclization of N-propargyl oxazolidines, which proceeds through a cascade of C-O and C-N bond cleavages to form 4-substituted isoquinolines under microwave irradiation. organic-chemistry.org

Furthermore, palladium-catalyzed cascade oxidative addition protocols have been developed. For instance, the reaction of an allenamide with an aldehyde in the presence of a palladium catalyst can lead to the formation of isoquinolinones bearing a quaternary carbon core through a one-pot carbopalladation and allylic alkylation sequence. nih.gov

Catalyst System Key Reactants Product Key Features
Palladium/Coppertert-butylimine of o-iodobenzaldehyde, terminal acetyleneMonosubstituted isoquinolineSequential coupling and cyclization
PalladiumN-propargyl oxazolidine4-substituted isoquinolineMicrowave-assisted cascade reaction
PalladiumAllenamide, aldehydeIsoquinolinone with quaternary carbonCascade oxidative addition

Metal-Free and Organocatalytic Approaches to Isoquinoline Scaffolds

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for isoquinoline synthesis, driven by the desire for more sustainable and environmentally friendly chemical processes. researchgate.netrsc.orgmdpi.com These approaches often utilize small organic molecules as catalysts to promote the desired transformations. mdpi.com

One such strategy involves the reaction of 2-(2-oxo-2-arylethyl)benzonitrile with primary or secondary amines in an aqueous medium. rsc.org This metal- and additive-free protocol proceeds via nucleophilic addition to the nitrile and subsequent annulation to afford aminated isoquinolines in a highly regioselective and atom-economical manner. rsc.org

Organocatalytic cascade reactions have also proven effective. For example, a metal-free stereoselective addition of an in situ generated dienamine to β-nitroacrylates can lead to highly functionalized chiral β-nitrocyclohexanecarboxylic esters, which can serve as precursors for isoquinoline derivatives. unimi.it Additionally, radical cascade cyclizations under metal-free conditions have been developed for the synthesis of complex isoquinoline-containing frameworks, such as indolo[2,1-α]isoquinolines. rsc.org

Approach Key Reactants Catalyst/Conditions Product
Metal-Free Annulation2-(2-oxo-2-arylethyl)benzonitrile, amineAqueous mediumAminated isoquinoline
Organocatalytic Cascadeα,β-unsaturated ketone, β-nitroacrylateChiral primary amineChiral β-nitrocyclohexanecarboxylic ester
Metal-Free Radical Cyclization2-aryl-N-acryloyl indole, α-keto acidAirIndolo[2,1-α]isoquinoline

Regioselective Functionalization at the 4-Amino Position

Once the isoquinoline core is established, the introduction of the amino group at the 4-position is a critical step in the synthesis of this compound. Various methods have been developed to achieve this regioselective functionalization.

Amination Protocols for Isoquinoline Derivatives

Direct amination of isoquinoline derivatives can be achieved through several protocols. One common method involves the reaction of a 4-halo-isoquinoline with an amine. For instance, 4-bromo-1-methylisoquinoline (B35474) can be condensed with ammonium (B1175870) hydroxide, methylamine, or ethylamine (B1201723) to yield the corresponding 4-amino, 4-methylamino, or 4-ethylamino derivatives. researchgate.netacs.org Similarly, 4-aminoquinoline derivatives can be synthesized by reacting 4-chloro-7-substituted-quinolines with various amines. nih.gov

Another approach involves the amination of isoquinoline-N-oxides. A metal-free reaction of quinoline N-oxides with amines using triflic anhydride as an activating agent provides 2-aminoquinolines in good yields, and similar strategies can be applied to isoquinoline-N-oxides to obtain aminoisoquinolines. researchgate.net

Starting Material Reagent Product Key Features
4-Bromo-1-methylisoquinolineAmmonium hydroxide4-Amino-1-methylisoquinolineNucleophilic aromatic substitution
4-Chloro-7-substituted-quinolineAmine4-Amino-7-substituted-quinolineNucleophilic aromatic substitution
Isoquinoline-N-oxideAmine, Triflic anhydrideAminoisoquinolineMetal-free amination

Directed Functionalization Methods (e.g., Directed Ortho Metalation)

Directed functionalization methods offer a powerful strategy for regioselective C-H activation and subsequent functionalization of the isoquinoline ring. Directed ortho metalation (DoM) involves the use of a directing group to guide a metal to a specific position on the aromatic ring, enabling the introduction of various functional groups.

Further research into specific directing groups that can facilitate ortho-metalation at the C4 position of a 5-methylisoquinoline (B1352389) would be a promising avenue for developing a highly regioselective synthesis of this compound.

Methyl Group Introduction at the 5-Position

The precise installation of a methyl group at the C5 position of the isoquinoline core, particularly in the presence of an amino group at C4, is a significant synthetic challenge. This can be achieved either by functionalizing a pre-formed isoquinoline ring or by constructing the heterocyclic system from precursors that already contain the methyl group in the desired location.

While "stereoselective" methylation is most relevant in non-aromatic systems, the analogous challenge in aromatic compounds like isoquinoline is achieving high regioselectivity—the ability to functionalize a single, specific carbon atom. Introducing a methyl group at the C5 position of a pre-existing 4-aminoisoquinoline (B122460) is not trivial due to the multiple reactive sites on the ring.

A powerful and advanced strategy for such a transformation is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this methodology, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), complexes with an organolithium reagent (like n-butyllithium) and directs the deprotonation of the nearest (ortho) carbon atom. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then react with an electrophile, such as methyl iodide, to install a substituent with high regioselectivity.

For this compound, the amino group at C4 (or more typically, a protected form like an amide or carbamate) can serve as a DMG. wikipedia.org It would direct the lithiation specifically to the C5 position, as it is the only available ortho position on the carbocyclic ring. This approach avoids the formation of other isomers and represents a highly precise, albeit technically demanding, method for late-stage functionalization.

Table 1: Conceptual Steps for Directed ortho-Metalation of a 4-Amino-Substituted Isoquinoline

StepActionPurposeReagents
1 ProtectionThe C4 amino group is converted into a more effective and robust DMG, such as an amide or carbamate.Acyl chloride, Chloroformate
2 Directed MetalationThe DMG chelates a strong base, directing deprotonation exclusively to the C5 position.n-Butyllithium (n-BuLi), THF
3 Electrophilic QuenchThe C5-lithiated intermediate is reacted with a methylating agent.Methyl iodide (CH₃I)
4 DeprotectionThe protecting group on the C4-amine is removed to yield the final product.Acid or base hydrolysis

A more common and often more practical approach than late-stage methylation is to construct the isoquinoline ring from precursors that already contain the required substituents. This strategy embeds the desired substitution pattern from the start. Several classical and modern synthetic reactions can be adapted for this purpose.

Bischler-Napieralski Reaction: This classical method involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently oxidized to the isoquinoline. wikipedia.orgorganic-chemistry.org To synthesize this compound, one would need to start with a precursor such as an N-acyl derivative of 2-(2-methyl-3-aminophenyl)ethan-1-amine . The positions of the methyl and amino groups on the phenyl ring are critical to ensure they appear at the C5 and C4 positions, respectively, in the final product. The presence of an electron-donating amino group on the aromatic ring facilitates the key electrophilic aromatic substitution step. jk-sci.comnrochemistry.com

Palladium-Catalyzed α-Arylation of Ketones: Modern transition-metal-catalyzed reactions offer a highly versatile and regioselective route. A powerful method involves the palladium-catalyzed α-arylation of a ketone with an ortho-functionalized aryl halide, followed by cyclization. nih.gov To achieve the target structure, one could envision a reaction between an enolate and a precursor like 2-bromo-6-methylbenzonitrile or 2-bromo-1-(diethoxymethyl)-3-methylbenzene . The subsequent cyclization in the presence of an ammonia (B1221849) source (like ammonium chloride) would construct the 4-aminoisoquinoline ring with the methyl group precisely positioned at C5. nih.gov This methodology allows for the convergent assembly of complex isoquinolines from readily available starting materials. nih.gov

Table 2: Comparison of Precursor-Based Synthetic Strategies

MethodKey Precursor 1Key Precursor 2Key Transformation
Bischler-Napieralski Substituted β-phenylethylamine (e.g., from 2-methyl-3-nitrotoluene)An acylating agent (e.g., acetyl chloride)Intramolecular electrophilic cyclization
Pd-Catalyzed Arylation Substituted ortho-halo benzaldehyde (B42025) or benzonitrile (B105546) (e.g., 2-bromo-6-methylbenzonitrile)A ketone or ketone equivalentPalladium-catalyzed C-C bond formation followed by cyclization/aromatization
Myers Synthesis Substituted o-tolualdehyde imine (e.g., from 2,6-dimethylbenzaldehyde)A nitrile (e.g., cyanogen (B1215507) bromide)Condensation of a lithiated imine with a nitrile followed by electrophilic trapping

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, focusing on minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com The synthesis of isoquinolines can be approached through a green chemistry lens by focusing on catalytic systems and maximizing atom economy.

Traditional isoquinoline syntheses often require harsh conditions and stoichiometric amounts of hazardous reagents. niscpr.res.in In contrast, modern catalytic methods align well with green chemistry principles.

Catalytic Systems: The use of transition-metal catalysts (e.g., Palladium, Rhodium, Ruthenium, Copper) allows many reactions to proceed under milder conditions with high efficiency, reducing energy consumption. chemistryviews.orgresearchgate.netrsc.org For example, rhodium(III)-catalyzed C-H activation and annulation reactions can be performed at room temperature in ethanol, a biomass-derived solvent. chemistryviews.org Similarly, a Ru(II) catalyst has been used for isoquinoline synthesis in polyethylene (B3416737) glycol (PEG-400), a biodegradable and recyclable solvent, which simplifies product extraction and allows for catalyst reuse. niscpr.res.in

Solvent-Free Conditions: An ideal green reaction avoids the use of volatile organic solvents altogether. Solvent-free, or "neat," conditions reduce waste and eliminate the environmental impact and safety hazards associated with solvent use and disposal. While not yet widely documented for this compound specifically, three-component reactions under solvent-free conditions have been successfully used to synthesize related isoquinazoline derivatives in excellent yields at room temperature. tandfonline.com Similar strategies, such as the Friedländer annulation for quinolines, have also been optimized under solvent-free conditions using solid-supported reagents. researchgate.net

Table 3: Examples of Green Catalytic Systems for Isoquinoline Synthesis

Catalyst SystemSolventConditionsGreen AdvantageReference
[Cp*RhCl₂]₂ EthanolRoom TemperatureBiomass-derived solvent, mild conditions, no external oxidant needed. chemistryviews.org
Ru(II)/PEG-400 PEG-400120 °CBiodegradable and recyclable solvent system, high atom economy. niscpr.res.in
Cu-Catalyst None (Ultrasound)N/AAvoids organic solvents, uses green energy source (ultrasound). researchgate.net
Triethylamine (B128534) NoneRoom TemperatureSolvent-free conditions, high yields, easy product separation. tandfonline.com

Atom economy is a core concept of green chemistry that measures how many atoms from the reactants are incorporated into the desired final product. libretexts.org A reaction with 100% atom economy produces no waste byproducts.

In contrast, modern catalytic addition and annulation reactions are designed for high atom economy. niscpr.res.in

Addition and Annulation Reactions: A transition-metal-catalyzed [4+2] annulation, for instance, constructs the isoquinoline ring by combining two precursor molecules in a way that incorporates the vast majority of their atoms into the product structure. chemistryviews.org

C-H Activation: Routes involving C-H activation are particularly atom-economical as they avoid the need for pre-functionalized starting materials (like halides), which would otherwise generate stoichiometric salt waste. niscpr.res.in

By prioritizing catalytic annulation strategies over classical condensation reactions, the synthesis of this compound and its analogs can be made significantly more efficient and sustainable, minimizing waste generation and maximizing the use of raw materials.

Table 4: Conceptual Comparison of Atom Economy in Isoquinoline Synthesis

Reaction TypePrincipleReactantsDesired ProductByproducts (Waste)Atom Economy
Bischler-Napieralski Dehydrative Cyclizationβ-arylethylamide + POCl₃DihydroisoquinolineH₃PO₄ + 3HClLow
Catalytic [4+2] Annulation CycloadditionBenzamide + AlkyneIsoquinoloneH₂O (from directing group)High

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass measurement, which is crucial for confirming its molecular formula, C₁₀H₁₀N₂. This level of precision allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to providing the molecular formula, mass spectrometry offers insights into the compound's structure through analysis of its fragmentation patterns. When subjected to ionization in the mass spectrometer, the this compound molecule can break apart in predictable ways. The resulting fragment ions are characteristic of the molecule's structure and can be used to piece together its connectivity. For instance, the loss of a methyl radical (•CH₃) or the elimination of hydrogen cyanide (HCN) from the pyrimidine (B1678525) ring are potential fragmentation pathways that can be observed and analyzed.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is used to assemble the complete structural puzzle of this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assigning the specific proton and carbon signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships within the same spin system. For this compound, COSY would be used to identify adjacent protons on the isoquinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the ¹³C signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is critical for piecing together the entire carbon skeleton. For example, it can show correlations from the methyl protons to the C5 and C4a carbons of the isoquinoline ring, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly useful for confirming the substitution pattern on the aromatic rings and for determining the relative orientation of substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
18.50 (s)150.0C3, C8a
38.00 (s)145.0C1, C4, C4a
4-NH₂5.50 (br s)-C4, C3, C4a
5-CH₃2.50 (s)20.0C5, C4a, C6
67.60 (t)128.0C5, C7, C8
77.40 (d)125.0C5, C6, C8a
87.80 (d)129.0C6, C7, C8a
4-140.0-
4a-127.0-
5-135.0-
8a-130.0-

Note: This table represents hypothetical data for illustrative purposes.

Solid-State NMR Applications for Crystalline Forms

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. This is particularly important if the compound can exist in different polymorphic forms, as these can have different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, offering insights into the local environment of the atoms in the crystal lattice.

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. For example, the N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the isoquinoline ring system would produce a series of bands in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The symmetric vibrations of the isoquinoline ring system are often strong in the Raman spectrum.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (methyl)2850-2960
C=C/C=N Stretch (aromatic ring)1400-1650
N-H Bend (amine)1550-1650

Advanced Chromatographic Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. By using a suitable stationary phase and mobile phase, a sharp, symmetrical peak for this compound can be obtained. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. A diode-array detector (DAD) can be used to obtain the UV spectrum of the peak, further confirming its identity.

Isomer Separation: The synthesis of this compound could potentially lead to the formation of other positional isomers (e.g., 8-methylisoquinolin-4-amine). Specialized chromatographic methods, possibly involving different stationary phases or mobile phase compositions, would be required to separate these closely related compounds. In some cases, chiral chromatography may be necessary if chiral centers are present in related molecules. A recent patent application mentions the synthesis of this compound, indicating its use as an intermediate in the preparation of more complex molecules. google.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for the routine analysis and quality control of this compound. A typical reversed-phase HPLC method is often the approach of choice for aromatic amines. The method development process involves a systematic evaluation of stationary phases, mobile phase composition, and detection parameters to achieve optimal separation and sensitivity.

For the analysis of a related compound, 5-Methylisoquinoline, a reversed-phase HPLC method has been successfully employed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For methods requiring compatibility with mass spectrometry, formic acid is a suitable substitute for phosphoric acid. sielc.com The development of a method for a novel iminoquinone anticancer agent, which also features a complex heterocyclic structure, highlights a comprehensive approach to validation, ensuring the method is precise, accurate, and specific.

A well-developed HPLC method for this compound would likely involve a C18 or a similar reversed-phase column, providing a non-polar stationary phase that interacts effectively with the analyte. The mobile phase would typically be a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The inclusion of a buffer is important to control the ionization state of the amine group and any residual silanols on the stationary phase, thereby ensuring good peak shape and reproducibility. The pH of the buffer is a critical parameter to optimize. Additionally, additives like triethylamine may be used to minimize peak tailing. The detection wavelength would be selected based on the UV-Visible spectrum of this compound to maximize sensitivity.

Detailed research findings for a hypothetical, optimized HPLC method for this compound are presented in the interactive data table below.

ParameterCondition
Stationary Phase Reversed-Phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan (typically in the range of 220-350 nm)
Injection Volume 10 µL
Retention Time Dependent on the specific mobile phase composition

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For a more in-depth structural elucidation and trace-level quantification of this compound and its potential metabolites or degradation products, UHPLC-MS is the technique of choice. researchgate.netresearchgate.net This method combines the superior separation efficiency of UHPLC, which utilizes columns with smaller particle sizes (typically sub-2 µm), with the high sensitivity and specificity of mass spectrometry. researchgate.net The result is faster analysis times and improved resolution compared to conventional HPLC. researchgate.net

The development of a UHPLC-MS method for a compound like this compound would involve coupling a UHPLC system to a mass spectrometer, often a tandem mass spectrometer (MS/MS) like a triple quadrupole or a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer. researchgate.net The UHPLC separation would likely employ a sub-2 µm particle size column, such as a C18 or a specialized phenyl-hexyl column, which can offer alternative selectivity through π–π interactions with the aromatic rings of the analyte. mdpi.com The mobile phase would consist of high-purity solvents like acetonitrile and water, with a volatile additive such as formic acid to facilitate ionization. bevital.no

Electrospray ionization (ESI) is a common ionization technique for this class of compounds, typically operating in positive ion mode to protonate the basic amine group of this compound. bevital.nonih.gov In an MS/MS experiment, the protonated molecule (the precursor ion) would be selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions analyzed in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and is ideal for quantitative analysis in complex matrices.

The following interactive data table outlines typical parameters for a UHPLC-MS method for the analysis of this compound.

ParameterCondition
UHPLC System Acquity UPLC or equivalent
Column HSS T3 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized gradient from low to high percentage of Mobile Phase B
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ for this compound
Product Ions (m/z) Specific fragments determined by infusion and fragmentation studies

Computational and Theoretical Investigations of 5 Methylisoquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivitymdpi.comresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These calculations, based on the principles of quantum mechanics, can elucidate the distribution of electrons and predict how the molecule will behave in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to study the structure and energetics of molecules. nih.gov For a molecule like 5-Methylisoquinolin-4-amine, DFT can be used to determine its most stable three-dimensional shape (conformation). By calculating the energies of different possible arrangements of its atoms, researchers can identify the lowest energy conformation, which is the most likely to be observed. These studies are crucial as the conformation of a molecule often dictates its biological activity.

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. aimspress.comnih.gov A smaller HOMO-LUMO gap generally indicates a more reactive molecule. nih.gov

For this compound, molecular orbital analysis would reveal the regions of the molecule that are electron-rich (likely sites for electrophilic attack) and electron-poor (likely sites for nucleophilic attack). The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would highlight the electronegative nitrogen atom of the amine group and the isoquinoline (B145761) ring as potential sites for hydrogen bonding and other intermolecular interactions. aimspress.comnih.gov

Table 1: Illustrative HOMO-LUMO Data for a Similar Aromatic Amine

ParameterValue (eV)
HOMO Energy-5.50
LUMO Energy-1.20
HOMO-LUMO Gap4.30
This is an example table and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactionsbiorxiv.orgnih.gov

While quantum chemical calculations provide information about static structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. biorxiv.orgbonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. biorxiv.orgnih.gov

For this compound, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt in solution and the energy barriers between these conformations. nih.gov Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment, such as solvent molecules or a biological target like a protein receptor. biorxiv.org These simulations can provide insights into the formation and stability of intermolecular hydrogen bonds and other non-covalent interactions that are crucial for biological activity. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretationchemrxiv.orgnih.gov

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For instance, theoretical calculations can predict the vibrational frequencies that would be observed in an infrared (IR) or Raman spectrum. nih.gov By comparing the calculated spectrum with the experimental one, researchers can confidently assign the observed spectral peaks to specific molecular vibrations.

Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of a molecule. scirp.org This would help in understanding the electronic transitions occurring within this compound and how they are influenced by the methyl and amine substituents on the isoquinoline core. chemrxiv.org

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modelingfiveable.menih.gov

In silico methods are extensively used in drug discovery to predict the biological activity of compounds based on their chemical structure. researchgate.net

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effect. researchgate.net For this compound, this would involve comparing its activity with that of other similar isoquinoline derivatives to understand the importance of the methyl group at position 5 and the amine group at position 4.

Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that correlate the structural properties of a series of compounds with their biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds. fiveable.me

When the three-dimensional structure of the biological target is unknown, ligand-based methods can be employed. youtube.comyoutube.com Virtual screening involves searching large databases of chemical compounds to identify those that are likely to be active against a specific target. rsc.orgyoutube.com

Pharmacophore modeling is a key component of ligand-based virtual screening. youtube.com A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. For this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. This model would highlight the key hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features that are crucial for activity. This pharmacophore model can then be used as a 3D query to screen large compound libraries to find new potential drug candidates. nih.govyoutube.com

Molecular Docking and Protein-Ligand Interaction Studies

Computational methods, particularly molecular docking and protein-ligand interaction studies, are pivotal in modern drug discovery and development. These in silico techniques predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. By simulating the interaction at a molecular level, researchers can gain insights into the compound's potential mechanism of action, identify key binding residues, and guide the design of more potent and selective derivatives.

A comprehensive search of publicly available scientific literature and chemical databases was conducted to identify molecular docking and protein-ligand interaction studies specifically focused on this compound. This search aimed to uncover data regarding its potential biological targets, binding affinities (such as docking scores or binding free energies), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) that stabilize the ligand-protein complex.

Despite a thorough investigation, no specific molecular docking or protein-ligand interaction studies for the compound this compound were found in the available literature. Consequently, data tables detailing binding energies, interacting amino acid residues, and specific protein targets for this particular compound cannot be provided at this time.

While research exists for related isoquinoline derivatives, such as those targeting kinases like PI3K/mTOR, directly extrapolating these findings to this compound would be speculative and scientifically unsound without dedicated computational studies on the exact molecule. nih.gov The unique positioning of the methyl and amine groups on the isoquinoline scaffold of this compound would significantly influence its electronic properties, steric profile, and hydrogen bonding potential, leading to a distinct interaction profile with any given protein target.

Therefore, the field remains open for future research to explore the protein-ligand interactions of this compound through computational modeling. Such studies would be essential to elucidate its potential pharmacological profile and to guide further experimental investigation.

Reactivity Profiles and Derivatization Strategies of 5 Methylisoquinolin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus is an aromatic 10π-electron system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. thieme-connect.de The presence of the powerful electron-donating amino group at the 4-position and the methyl group at the 5-position significantly activates the benzene (B151609) ring of the isoquinoline core towards electrophiles. These substituents direct incoming electrophiles to specific positions on the ring.

In general, electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often called a σ-complex. libretexts.org Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com Common EAS reactions include nitration, sulfonation, and halogenation. masterorganicchemistry.com For instance, nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the potent nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

While specific studies on the electrophilic aromatic substitution of 5-Methylisoquinolin-4-amine are not extensively detailed in the available literature, the directing effects of the amino and methyl groups can be predicted based on general principles of organic chemistry. The amino group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Their combined influence would likely direct incoming electrophiles to the positions ortho and para to the amino group that are not already substituted. However, the complex interplay of electronic and steric factors would ultimately determine the precise regioselectivity of these reactions.

Nucleophilic Reactivity at the Amino Group

The primary amino group at the 4-position of this compound is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, making it a versatile handle for a wide range of chemical transformations. masterorganicchemistry.comyoutube.com

Acylation, Alkylation, and Sulfonylation of the Amine

The nucleophilic character of the amino group allows for its straightforward modification through acylation, alkylation, and sulfonylation reactions. These transformations are fundamental in organic synthesis for the construction of more complex molecules.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. youtube.com For instance, the reaction with an acid chloride would proceed via nucleophilic acyl substitution.

Alkylation of the amino group introduces alkyl substituents and can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the nature of the alkylating agent. masterorganicchemistry.commostwiedzy.pl Direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing a mixture of products. masterorganicchemistry.com

Sulfonylation is the reaction of the amine with a sulfonyl halide, typically in the presence of a base, to yield a sulfonamide. This functional group is known for its stability and is a common feature in many biologically active compounds.

Table 1: Representative Reactions at the Amino Group

Reaction Type Reagent Class Product Functional Group
Acylation Acid chlorides, Anhydrides Amide
Alkylation Alkyl halides Secondary/Tertiary Amine
Sulfonylation Sulfonyl chlorides Sulfonamide

Cycloaddition Reactions and Annulations Involving the Isoquinoline Moiety

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic systems. nih.gov These reactions involve the concerted or stepwise combination of a diene and a dienophile to form a new ring. The isoquinoline ring system, particularly when activated by electron-donating groups, can potentially participate in cycloaddition reactions, although specific examples involving this compound are not prevalent in the literature.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent another strategy for elaborating the isoquinoline core. These reactions can lead to the synthesis of complex heterocyclic systems with diverse biological activities. While direct examples with this compound are scarce, related isoquinoline derivatives have been shown to undergo such transformations. researchgate.net

Metal-Catalyzed Transformations and Selective Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, have revolutionized organic synthesis by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.canih.gov These reactions typically involve an organometallic reagent, a halide or pseudohalide, and a palladium catalyst. nih.gov

The this compound scaffold could be a substrate for these reactions in several ways. For instance, if a halogen atom were introduced onto the isoquinoline ring through electrophilic aromatic substitution, it could then serve as a handle for cross-coupling reactions. The Suzuki-Miyaura coupling, for example, would allow for the introduction of new aryl or vinyl groups at that position. nih.gov

Furthermore, the amino group itself can participate in certain metal-catalyzed reactions. The Buchwald-Hartwig amination, for instance, is a powerful method for forming carbon-nitrogen bonds and could potentially be used to further functionalize the amino group or couple the entire this compound molecule to another aromatic system.

Synthesis of Novel Heterocyclic Analogs and Conjugates

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of novel heterocyclic analogs and conjugates. nih.govresearchgate.net By leveraging the reactions described in the previous sections, a wide variety of new molecular architectures can be accessed.

For example, the amino group can be used as a nucleophile to displace leaving groups on other heterocyclic systems, thereby creating hybrid molecules with potentially enhanced or novel biological activities. nih.gov Alternatively, the isoquinoline core can be elaborated through annulation reactions to generate fused polycyclic systems. generis-publishing.com The synthesis of such derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound and to optimize its pharmacological properties. nih.gov

Investigation of Protonation States and Acid-Base Chemistry in Solution

The acid-base chemistry of this compound in solution is a critical aspect of its reactivity profile, governing its behavior in various chemical environments and influencing its interaction with other molecules. The protonation state of this compound is primarily determined by the basicity of the nitrogen atoms within its structure: the endocyclic nitrogen of the isoquinoline ring system and the exocyclic amino group at the 4-position.

The basicity of nitrogen heterocycles like isoquinoline is quantified by the pKa value of their conjugate acid. For the parent isoquinoline molecule, the pKa is approximately 5.46. researchgate.net The introduction of substituents to the isoquinoline ring can significantly alter its basicity. In the case of this compound, both the amino and methyl groups play a role in modulating the electron density of the ring and, consequently, the availability of the lone pair of electrons on the ring nitrogen for protonation.

It is well-established that in amino-substituted nitrogen heterocycles, the first protonation typically occurs at the ring nitrogen atom rather than the exocyclic amino group. researchgate.net This is because the resulting positive charge can be delocalized over the aromatic system, leading to a more stable conjugate acid. The exocyclic amino group's lone pair participates in resonance with the aromatic ring, which decreases its own basicity while increasing the electron density and basicity of the ring nitrogen.

The 5-methyl group further influences the basicity of the compound. The methyl group is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the benzene portion of the isoquinoline ring system, which in turn can be relayed to the heterocyclic ring, further stabilizing the positive charge of the protonated ring nitrogen. Therefore, it is anticipated that this compound would be slightly more basic than 4-aminoisoquinoline (B122460).

Based on these electronic effects, the primary protonation site of this compound in an acidic solution is the endocyclic nitrogen atom (N-2). The resulting cation is stabilized by the electron-donating effects of both the 4-amino and 5-methyl groups. A second protonation, which would occur on the exocyclic amino group, would require much stronger acidic conditions due to the electron-withdrawing effect of the already protonated heterocyclic ring. researchgate.net

The table below summarizes the relevant pKa values and provides a qualitative prediction for this compound based on the analysis of substituent effects.

CompoundpKa of Conjugate AcidType of Value
Isoquinoline5.46 researchgate.netExperimental
4-Aminoisoquinoline6.29 chemicalbook.comPredicted
This compound> 6.29Predicted (Qualitative)

Exploration of Biological Activities and Mechanisms of Action for 5 Methylisoquinolin 4 Amine and Its Derivatives Preclinical Focus

In Vitro Receptor Binding and Enzyme Inhibition Studies

The initial stages of preclinical research for isoquinoline (B145761) derivatives heavily rely on in vitro assays to determine their affinity for specific biological targets. nih.gov These methods are crucial for identifying lead compounds and understanding their fundamental biochemical interactions. nih.gov

Target Identification and Validation Methodologies (e.g., Kinase Profiling, GPCR Assays)

The identification of molecular targets for isoquinoline derivatives often involves broad screening against panels of enzymes, particularly kinases, and receptors like G protein-coupled receptors (GPCRs).

Kinase Profiling: The 4-aminoquinazoline core, structurally related to isoquinolines, is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Numerous anticancer drugs, including gefitinib (B1684475) and erlotinib, are based on this structure and target kinases like EGFR, HER2, and VEGFR. nih.gov Similarly, derivatives of isoquinoline have been investigated as potent kinase inhibitors.

Protein Arginine Methyltransferase 5 (PRMT5): A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were designed as PRMT5 inhibitors. The compound designated as D3 showed excellent inhibitory activity against PRMT5, which is crucial for the cell growth of cancer cells. nih.gov

HER2/EGFR Inhibition: Isoquinoline-tethered quinazoline (B50416) derivatives have been developed to selectively inhibit HER2 over EGFR. nih.gov One derivative, 14f , demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the established drug lapatinib. nih.gov

PI3K/PKB Pathway: Imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway. nih.gov Likewise, certain 4-aminoquinazoline derivatives selectively inhibit PI3Kα, with one compound (6b ) showing an IC50 of 13.6 nM. nih.gov

Lck Kinase: An imidazo[4,5-h]isoquinolin-7,9-dione was identified as an ATP-competitive inhibitor of the lymphocyte-specific protein tyrosine kinase p56(lck). nih.gov Structural modification to an imidazo[4,5-h]isoquinolin-9-one resulted in an 18-fold enhancement in potency against lck. nih.gov

GPCR Assays: GPCRs are another significant target class for isoquinoline-like structures. Assays for GPCRs can measure various downstream effects, such as changes in intracellular calcium or the accumulation of cyclic AMP (cAMP). nih.gov Methodologies like the PathHunter™ assay, which measures receptor-β-arrestin interactions, and the Tango™ assay, which uses protease cleavage as a readout for receptor activation, are commonly employed. nih.gov While direct data on 5-methylisoquinolin-4-amine is limited, related heterocyclic compounds have been evaluated as GPCR ligands. For instance, 2-amino-1-methyl-1H-imidazole-4(5H)-one derivatives have been studied for their potential to act as GPCR ligands, potentially inhibiting the PAR1 and PI3K pathways in breast cancer models. nih.gov

Elucidation of Specific Binding Modes and Allosteric Modulation

Understanding how these compounds interact with their targets is critical for rational drug design. Studies often employ molecular docking and dynamics simulations to visualize binding.

For a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives, molecular docking, molecular dynamic (MD) simulation, and surface plasmon resonance (SPR) studies indicated that the lead compound, D3, interacted tightly with the PRMT5 enzyme. nih.gov

Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary (orthosteric) binding site, is another mechanism of action. This is particularly relevant for GPCRs. nih.gov Studies on the mGluR5 receptor, a class C GPCR, have used all-atom molecular dynamics simulations to understand how positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) function. nih.gov These simulations revealed that PAMs could have dual binding modes and could activate the receptor even without the natural agonist present, a phenomenon known as allosteric agonism. nih.gov

Cellular Pathway Modulation and Signaling Investigations

Beyond direct target binding, preclinical studies explore the downstream effects of these compounds on cellular processes.

Effects on Cell Cycle Progression and Apoptosis in Cell Lines

A common outcome of treatment with anticancer isoquinoline derivatives is the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one that inhibit PRMT5 were found to arrest the cell cycle in the G0/G1 phase and induce apoptosis in various cancer cell lines. nih.gov

A 4-aminoquinazoline derivative (6b ) that inhibits PI3Kα caused G1 cell cycle arrest and induced apoptosis through a mitochondrial-dependent pathway in HCT116 cells. nih.gov

Knocking down the nucleolar protein nucleostemin in MOLT-4 T-cell acute lymphoblastic leukemia cells led to cell cycle arrest and apoptosis, demonstrating a pathway that could potentially be targeted by small molecules. nih.gov

Derivative ClassTarget/PathwayCell Line(s)EffectSource
3,4-Dihydroisoquinolin-1(2H)-onePRMT5Z-138 (NHL)G0/G1 phase cell cycle arrest, Apoptosis induction nih.gov
4-AminoquinazolinePI3KαHCT-116G1 phase cell cycle arrest, Mitochondrial-dependent apoptosis nih.gov
Isoquinoline-tethered quinazolineHER2SKBR3Anti-proliferative, Inhibition of colony formation nih.gov

Modulation of Autophagy and Cellular Stress Responses

Autophagy is a cellular degradation process that can either promote cell survival or lead to cell death, making it a complex target in cancer therapy. Certain quinoline (B57606) derivatives have been identified as potent inducers of autophagy. A study on 4,7-disubstituted quinoline derivatives found that the lead compound, 10k , induced autophagy by targeting and stabilizing the ATG5 protein, a key component of the autophagy machinery. nih.gov This mechanism contributed to its potent antiproliferative activity against several human tumor cell lines, with IC50 values as low as 0.35 µM. nih.gov

Interference with Key Signaling Cascades (e.g., Notch1 pathway)

The ability of isoquinoline derivatives to interfere with major signaling cascades is a key aspect of their mechanism of action. As discussed, the PI3K/Akt pathway is a prominent target for quinazoline and imidazoquinoline derivatives. nih.govnih.gov Inhibition of this pathway has cascading effects, impacting cell proliferation, survival, and cell cycle progression. nih.gov While direct evidence linking this compound to the Notch1 pathway was not identified in the search, the broad activity of the isoquinoline scaffold against various kinases and signaling pathways suggests that this and other critical cancer-related cascades are plausible areas for future investigation.

Mechanistic Studies in Preclinical In Vitro Models

The preclinical evaluation of this compound and its derivatives involves a variety of in vitro models to elucidate their biological activities and mechanisms of action. These studies are fundamental in identifying promising lead compounds and understanding their cellular effects before advancing to in vivo testing.

High-Throughput and Phenotypic Screening Methodologies

High-throughput screening (HTS) serves as a primary tool for the initial identification of biologically active this compound derivatives from large chemical libraries. These automated platforms enable the rapid assessment of thousands of compounds against specific molecular targets or cellular phenotypes.

For kinase targets, which are frequently implicated in inflammatory and oncologic signaling, HTS often employs biochemical assays. These can include fluorescence-based assays that measure the consumption of ATP or the generation of ADP upon phosphorylation of a substrate by the target kinase. For instance, the discovery of potent kinase inhibitors often begins with screening a diverse library of compounds in a primary enzymatic assay. Hits from this initial screen are then subjected to secondary assays to confirm their activity and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Phenotypic screening is another powerful approach that assesses the effects of compounds on whole cells, providing insights into their biological effects in a more complex, physiological context. This can involve monitoring changes in cell morphology, proliferation, or the expression of specific biomarkers. For example, in the context of inflammation, a phenotypic screen might involve treating immune cells, such as macrophages, with the compounds and then stimulating them with an inflammatory agent like lipopolysaccharide (LPS). The readout could be the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) or interleukin-6 (IL-6).

Advanced screening methodologies like cellular thermal shift assays (CETSA) can also be utilized to confirm direct target engagement within the cell. CETSA measures the change in the thermal stability of a target protein upon ligand binding, providing evidence that a compound is interacting with its intended target in a cellular environment.

Quantitative Analysis of Cellular Responses

Once initial hits are identified, a more detailed quantitative analysis of their effects on cellular responses is conducted to understand their mechanism of action. This often involves a battery of cell-based assays.

In the context of anti-inflammatory activity, researchers frequently use macrophage cell lines (e.g., RAW 264.7) stimulated with LPS to mimic an inflammatory state. The inhibitory effects of this compound derivatives on key inflammatory mediators can be quantified. For example, the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) can be measured using the Griess assay and enzyme-linked immunosorbent assays (ELISAs), respectively. A dose-dependent reduction in the levels of these molecules would indicate an anti-inflammatory effect.

Furthermore, the expression levels of pro-inflammatory enzymes and cytokines can be assessed using techniques like quantitative polymerase chain reaction (qPCR) to measure mRNA levels and Western blotting to measure protein levels. A significant decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) would provide further evidence of the anti-inflammatory mechanism of the compounds. nih.govnih.gov For instance, a novel isoquinoline derivative, CYY054c, was shown to inhibit LPS-induced NF-κB expression in macrophages, leading to a reduction in the release of TNF-α, IL-1β, and IL-6, as well as the expression of iNOS and COX-2. nih.gov

The table below summarizes the types of quantitative cellular response assays used in the preclinical evaluation of isoquinoline derivatives.

Assay TypeParameter MeasuredTypical Cell LinePurpose
Griess AssayNitric Oxide (NO) productionRAW 264.7Quantify inhibition of inflammatory mediator
ELISAPro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β)Macrophages, PBMCsDetermine anti-inflammatory activity
Western BlotProtein expression (e.g., iNOS, COX-2, p-NF-κB)VariousElucidate mechanism of action at the protein level
qPCRmRNA expression of inflammatory genesVariousAssess transcriptional regulation of inflammatory response
Cell Viability Assay (e.g., MTT, CCK-8)Cellular proliferation and cytotoxicityCancer cell lines, normal cell linesEvaluate anti-proliferative effects and toxicity

In Vivo Efficacy Studies in Non-Human Models (Emphasis on Molecular Mechanisms)

Following promising in vitro data, the preclinical development of this compound derivatives proceeds to in vivo studies in non-human models to assess their efficacy and further investigate their mechanisms of action in a whole-organism context.

Rodent Models of Disease (e.g., inflammatory processes, neurological conditions)

Rodent models are instrumental in evaluating the therapeutic potential of these compounds for various diseases. In the realm of inflammation, the carrageenan-induced paw edema model in rats or mice is a classic and widely used acute inflammatory model. nih.govnih.gov In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time. The administration of a test compound allows for the assessment of its anti-inflammatory efficacy by measuring the reduction in paw volume. nih.govnih.gov

For systemic inflammation and sepsis, the LPS-induced endotoxemia model in rodents is frequently employed. nih.gov Administration of LPS mimics a bacterial infection, leading to a systemic inflammatory response, cytokine storm, and organ damage. The efficacy of a compound can be determined by measuring its ability to reduce plasma levels of pro-inflammatory cytokines and protect against organ dysfunction. nih.gov

In the context of neurological conditions, while specific models for this compound are not extensively documented, related compounds are often evaluated in models of neuroinflammation or neurodegenerative diseases.

Behavioral and Physiological Readouts for Mechanistic Insights

Beyond gross measures of efficacy, in vivo studies incorporate a range of behavioral and physiological readouts to gain deeper mechanistic insights. In inflammatory models, this includes the collection of blood and tissue samples to measure biomarkers of inflammation. For example, in the carrageenan-induced paw edema model, paw tissue can be harvested to analyze the expression of iNOS and COX-2 via immunohistochemistry or Western blotting, providing a direct link between the compound's in vivo efficacy and its molecular mechanism. nih.gov

In the LPS-induced endotoxemia model, cardiac function can be monitored using techniques like pressure-volume loop analysis to assess the protective effects of a compound against sepsis-induced myocardial dysfunction. nih.gov Plasma levels of cytokines and other inflammatory mediators are also quantified to correlate with the observed physiological effects. nih.gov

The table below provides examples of in vivo models and the corresponding readouts used for isoquinoline derivatives.

In Vivo ModelSpeciesDisease AreaKey Readouts for Mechanistic Insight
Carrageenan-Induced Paw EdemaRat/MouseAcute InflammationPaw volume, expression of iNOS and COX-2 in paw tissue
LPS-Induced EndotoxemiaRat/MouseSystemic Inflammation/SepsisPlasma cytokine levels (TNF-α, IL-6), cardiac function, organ-specific inflammatory markers
Collagen-Induced ArthritisMouseRheumatoid ArthritisClinical arthritis score, joint histology, serum anti-collagen antibody levels

Structure-Activity Relationship (SAR) Development from Biological Data (Preclinical)

The development of a robust structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, guiding the iterative process of optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For this compound derivatives, SAR studies focus on systematically modifying the chemical structure and assessing the impact on biological activity.

SAR exploration often begins by examining the core isoquinoline scaffold. Modifications at different positions of the isoquinoline ring can have a profound effect on activity. For instance, studies on related isoquinoline-based kinase inhibitors have shown that substitutions at the C1, C4, C5, and C7 positions can significantly influence potency and selectivity. nih.govnih.govnih.govnih.govsci-hub.se

For example, in a series of isoquinoline-pyridine-based protein kinase B/Akt antagonists, chlorination at the C-1 position of the isoquinoline improved pharmacokinetic properties but led to a substantial decrease in potency. nih.gov Conversely, in another study on isoquinoline derivatives, O-(3-hydroxypropyl) substitution was found to exhibit potent antitumor activity. nih.gov

The nature of the substituent at the 4-amino group is also a critical determinant of activity. The amine can be part of a linker connecting to another chemical moiety, and the length and composition of this linker can be fine-tuned to optimize interactions with the target protein.

The following table summarizes hypothetical SAR trends for this compound derivatives based on published data for related isoquinoline compounds.

Position of SubstitutionType of SubstituentEffect on Activity (Hypothetical)Rationale (Based on Related Compounds)
C1Small alkyl or halogenMay influence kinase selectivity and pharmacokinetics.Can modulate interactions with the hinge region of the kinase ATP-binding pocket.
4-Amino GroupAlkyl chains of varying lengthsCan impact potency and cell permeability.Optimizes fit within a specific binding pocket.
4-Amino GroupAromatic ringsCan introduce additional binding interactions (e.g., pi-stacking).May enhance affinity for the target protein.
C5-Methyl GroupModification or replacementCould affect steric interactions and metabolic stability.The methyl group may occupy a small hydrophobic pocket.
C7Electron-donating or -withdrawing groupsCan modulate the electronic properties of the ring system and influence binding.Affects the pKa of the isoquinoline nitrogen and its ability to form hydrogen bonds.

These SAR studies, which integrate data from in vitro and in vivo experiments, are essential for the rational design of novel this compound derivatives with improved therapeutic potential. nih.govnih.govnih.govnih.govsci-hub.se

Rational Design and Synthesis of Analogs for SAR

The rational design of analogs is a cornerstone of medicinal chemistry, aiming to optimize the biological activity of a lead compound by systematically modifying its chemical structure. For this compound, a hypothetical rational design strategy would involve modifications at various positions of the isoquinoline ring and the amine substituent to probe the structure-activity relationships.

Interactive Table: Hypothetical Analogs of this compound for SAR Studies

Position of Modification Type of Modification Rationale
4-amino groupAlkylation, Acylation, ArylationTo explore the impact of substituent size, electronics, and hydrogen bonding capacity on target binding.
5-methyl groupHalogenation, AlkoxylationTo investigate the influence of steric bulk and electronic effects at this position.
Isoquinoline RingIntroduction of substituents at other positionsTo modulate physicochemical properties such as lipophilicity and metabolic stability.

The synthesis of such analogs would likely follow established methods for isoquinoline chemistry, potentially involving multi-step sequences starting from commercially available precursors. However, specific synthetic routes tailored to generate a library of this compound derivatives for SAR studies are not documented in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling from Biological Data

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity to develop predictive models. These models are invaluable in drug discovery for prioritizing the synthesis of new compounds and for understanding the molecular features crucial for activity.

The development of a robust QSAR model for this compound and its derivatives is contingent on the availability of a dataset of compounds with measured biological activities against a specific target. As no such dataset is publicly available, it is not possible to construct or present a QSAR model for this specific chemical series.

A general approach to QSAR modeling for a hypothetical series of this compound analogs would involve the following steps:

Data Collection: Assembling a dataset of synthesized analogs with their corresponding biological activity data (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, representing their topological, electronic, and steric properties.

Model Development: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Without the foundational biological data, any attempt to create a QSAR model would be purely theoretical.

Applications in Organic Synthesis As a Building Block or Ligand

Utilization as a Chiral Ligand or Organocatalyst in Asymmetric Synthesis

The development of chiral organocatalysts, particularly those based on amines, is a significant area of modern asymmetric synthesis. nih.govresearchgate.net These catalysts are instrumental in producing enantiomerically enriched compounds. While chiral amines and certain isoquinoline (B145761) derivatives have been successfully employed as organocatalysts or ligands in asymmetric reactions, specific documented applications of 5-Methylisoquinolin-4-amine in this capacity are not prevalent in current literature. The potential for its development into a chiral ligand, likely through modification of the amino group, remains an area for future exploration.

Role as an Intermediate in the Synthesis of Complex Natural Products

The isoquinoline and its reduced form, tetrahydroisoquinoline, are the core structures of a vast family of alkaloids with potent biological activities, including morphine, emetine, and ecteinascidin 743. thieme-connect.denih.gov The synthesis of these complex natural products often relies on the construction and subsequent functionalization of the isoquinoline ring system.

Substituted isoquinolines serve as key building blocks in these synthetic pathways. While the isoquinoline framework is fundamental to many natural products, the specific use of this compound as a direct intermediate in the total synthesis of a complex natural product is not explicitly detailed in the surveyed scientific literature. However, its structure is representative of the types of decorated heterocyclic intermediates that chemists utilize to build natural product scaffolds.

Application in Heterocyclic Chemistry for Novel Scaffold Construction

The true strength of this compound lies in its application as a foundational element for building more complex heterocyclic systems. The presence of a reactive primary amine on the isoquinoline core allows for a wide array of chemical transformations. This versatility makes it a valuable intermediate for constructing novel molecular architectures. nih.govorganic-chemistry.org

The amino group at the C4 position can undergo several key reactions:

Acylation: Reaction with acid chlorides or anhydrides readily forms the corresponding amides, introducing new functional groups and extending the molecular framework. thieme-connect.de

N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions can link the amine to various aryl or heteroaryl halides, a common strategy for building complex molecules. nih.gov

Diazotization: The amine can be converted into a diazonium salt, which is a versatile intermediate. Subsequent Sandmeyer-type reactions can replace the amino group with halogens, cyano groups, or hydroxyl groups, providing access to a different set of derivatives. thieme-connect.de

Condensation Reactions: The amine can be condensed with carbonyl compounds to form imines, which can then participate in further cyclization reactions to create fused heterocyclic systems.

These transformations allow chemists to use this compound as a starting point for libraries of diverse compounds, particularly for screening in drug discovery programs. The general reactivity of isoquinolinamines is well-established, positioning this compound as a useful tool for synthetic chemists.

Precursor for Advanced Materials and Functional Molecules

Beyond scaffold construction, this compound serves as a precursor for functional molecules, especially in the realm of medicinal chemistry. Research into related aminoisoquinolines has shown their utility in creating compounds with significant biological activity. researchgate.netnih.gov

For instance, studies on variously substituted isoquinoline-1-carboxaldehyde thiosemicarbazones have demonstrated their potential as antineoplastic agents. nih.gov In these syntheses, an aminoisoquinoline core is typically elaborated through oxidation of a methyl group to an aldehyde, followed by condensation with thiosemicarbazide. The amino group on the ring is crucial for modulating the electronic properties and, consequently, the biological activity of the final molecule. nih.gov

The synthesis of 5-amino-4-morpholinoisoquinoline-1-carboxaldehyde thiosemicarbazone, a compound with a substitution pattern related to the title compound, highlights a synthetic route where an amino group is present on the isoquinoline ring while other positions are functionalized to build a potent molecule. nih.gov This illustrates a key application for this compound: serving as a foundational block that is incorporated into a larger, more complex molecule designed for a specific function, such as therapeutic intervention.

Advanced Analytical Methods for Detection and Quantification of 5 Methylisoquinolin 4 Amine

Development of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of specific compounds in complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are at the forefront of trace analysis for aromatic amines and related heterocyclic compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS has emerged as a preferred method for the analysis of primary aromatic amines due to its high sensitivity and selectivity. nih.gov This technique allows for the direct analysis of many amine-containing compounds without the need for derivatization, which can simplify sample preparation and reduce analysis time. nih.gov For instance, a comprehensive LC-MS/MS method was developed for the simultaneous determination of 39 primary aromatic amines in human urine. nih.gov This method utilized an Ultra Biphenyl column for chromatographic separation and operated in electrospray ionization positive ion multi-reaction monitoring (MRM) mode. nih.gov The method demonstrated excellent linearity and achieved low limits of detection (LOD) and quantification (LOQ), in the range of 0.025-0.20 ng/mL and 0.1-1.0 ng/mL, respectively, for the majority of the analytes. nih.gov

While direct analysis is often possible, the performance of LC-MS/MS can be further enhanced through derivatization, which is discussed in more detail in section 8.4. The choice of chromatographic conditions, such as the column type and mobile phase composition, is critical for achieving optimal separation of isoquinoline (B145761) isomers and related compounds. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust technique for the analysis of volatile and semi-volatile organic compounds, including aromatic amines. However, due to the polar nature and lower volatility of many amines, derivatization is often a necessary step prior to GC analysis. This process converts the analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection. For example, a GC-MS method using isotope dilution was developed for the trace analysis of xylene metabolites, which include amine-containing compounds, in tissues. researchgate.net This method involved homogenization, extraction, and trimethylsilylation as the derivatization step. researchgate.net

The selection of an appropriate derivatizing agent is crucial for successful GC-MS analysis. Propyl chloroformate has been used for the derivatization of biogenic amines in aqueous samples, allowing for their quantification by GC with a flame ionization detector (GC-FID) and confirmation by GC-MS. Similarly, N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) has been identified as an effective derivatizing reagent for the analysis of 5-hydroxymethylfurfural, a related heterocyclic compound, by GC-MS. researchgate.net

Table 1: Comparison of Hyphenated Techniques for Amine Analysis

Feature LC-MS/MS GC-MS
Principle Separates compounds in a liquid mobile phase followed by mass analysis. Separates volatile compounds in a gaseous mobile phase followed by mass analysis.
Derivatization Often not required, but can enhance sensitivity. Frequently necessary for polar and non-volatile amines.
Sample Volatility Suitable for a wide range of polarities and volatilities. Primarily for volatile or derivatized semi-volatile compounds.
Typical Analytes Primary aromatic amines, amino acids, various heterocyclic compounds. nih.govnih.gov Biogenic amines, xylene metabolites, other derivatized amines. researchgate.net
Advantages High sensitivity, high selectivity, direct analysis of many compounds. nih.gov High resolution, established libraries for spectral matching.
Limitations Matrix effects can suppress or enhance ionization. Derivatization can be time-consuming and introduce variability.

Electrochemical Sensing Strategies for Selective Detection

Electrochemical sensors offer a promising alternative to chromatographic methods, providing rapid, sensitive, and cost-effective detection of electroactive compounds like 5-methylisoquinolin-4-amine. These sensors operate by measuring the electrical signal (e.g., current or potential) generated from the electrochemical oxidation or reduction of the analyte at the surface of an electrode. nih.gov

The development of electrochemical sensors for aromatic and heterocyclic amines has seen significant progress. For instance, a glassy carbon electrode (GCE) modified with a cobalt-based metal-organic framework (Co-MOF) has been used for the sensitive detection of dinitroaniline isomers. nist.gov This sensor exhibited low detection limits, on the micromolar scale, and high selectivity. nist.gov Similarly, the electrochemical determination of 4(5)-methylimidazole, a related heterocyclic compound, has been achieved using square wave voltammetry on a GCE, with a detection limit of approximately 0.8 ppm. ysu.am

The electrochemical behavior of isoquinoline derivatives has also been investigated. The detailed electrochemistry of 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one was studied using cyclic and differential pulse voltammetry to elucidate its redox mechanism. nih.gov The oxidation process of amodiaquine, an aminoquinoline derivative, was found to be irreversible and diffusion-controlled when analyzed with a hemin (B1673052) biosensor. nist.gov

The sensitivity and selectivity of electrochemical sensors can be significantly enhanced by modifying the electrode surface with various nanomaterials or specific recognition elements. nih.gov For example, carbon paste electrodes have been used for the voltammetric determination of mutagenic aminoquinolines, with the lowest detection limits achieved through adsorptive stripping differential pulse voltammetry. nist.gov

Table 2: Examples of Electrochemical Sensing of Related Amine Compounds

Analyte Electrode Technique Limit of Detection (LOD) Reference
2,4-Dinitroaniline Co-MOF modified GCE - 0.161 µM nist.gov
4(5)-Methylimidazole Glassy Carbon Electrode Square Wave Voltammetry ~0.8 ppm (10 µM) ysu.am
5-Aminoquinoline (B19350) Carbon Paste Electrode Adsorptive Stripping DPV 5 x 10⁻⁷ mol/dm³ nist.gov
Amodiaquine Hemin Biosensor - - nist.gov

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods are widely used for the quantitative analysis of compounds that absorb or emit light, respectively. These techniques are often simple, rapid, and cost-effective.

Spectrophotometric Assays:

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. The UV/Visible spectrum of 5-aminoisoquinoline, a close structural analog of this compound, has been documented in the NIST Chemistry WebBook, providing a reference for its absorption properties. researchgate.net The absorption spectra of quinoline (B57606) derivatives are influenced by substituents on the ring system. nist.gov For instance, studies on indenoisoquinolines have shown that the relative absorption intensities can be dependent on solvent polarity. beilstein-journals.org

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and improve the selectivity of the analysis. A derivative UV-spectrophotometric method was developed for the determination of 4-quinolone antibacterials based on their complexation with Cu(II). researchgate.net

Fluorometric Assays:

Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. The fluorescence properties of quinoline and isoquinoline derivatives have been a subject of interest for the development of fluorescent probes and sensors. The fluorescence of 5-aminoquinoline is sensitive to the solvent environment, particularly the hydrogen-bonding ability of the solvent. nih.gov

The introduction of a boranyl group into the isoquinoline core has led to the synthesis of a new family of fluorophores called boroisoquinolines, which exhibit efficient fluorescence with large Stokes shifts. nih.gov The photophysical properties of these compounds, including their absorbance and fluorescence spectra, have been extensively studied. nih.gov Furthermore, isoquinoline-derivatized tris(2-pyridylmethyl)amines have been developed as fluorescent zinc sensors, demonstrating the potential of modifying the isoquinoline scaffold for specific sensing applications. beilstein-journals.org

While specific spectrophotometric and fluorometric assays for this compound are not extensively reported, the known properties of related aminoquinolines and isoquinolines suggest that these techniques hold potential for its analysis, particularly after derivatization to introduce a suitable chromophore or fluorophore.

Table 3: Spectroscopic Properties of Related Aminoquinoline and Isoquinoline Compounds

Compound Technique Key Findings Reference
5-Aminoisoquinoline UV/Visible Spectroscopy Reference spectrum available in NIST database. researchgate.net
5-Aminoquinoline Fluorescence Spectroscopy Fluorescence is quenched in the presence of water due to hydrogen bonding. nih.gov
Indenoisoquinolines UV-Vis Spectroscopy Absorption intensities are dependent on solvent polarity. beilstein-journals.org
Boroisoquinolines Fluorescence Spectroscopy Exhibit efficient fluorescence with large Stokes shifts (>100 nm). nih.gov

Derivatization Techniques for Enhanced Detection Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For the analysis of amines, derivatization is often employed to improve volatility for GC analysis, enhance chromatographic separation, and increase detection sensitivity in both GC and LC, as well as in spectrophotometric and fluorometric assays.

A variety of derivatization reagents have been developed for amine groups. A comparative study of five different amine-derivatization methods for LC-MS/MS analysis highlighted the versatility of reagents such as Dansyl-Cl, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Dabsyl-Cl. nih.gov Dansyl-Cl was noted for producing derivatives with both fluorescence and high ionization efficiency. nih.gov Fmoc-Cl was found to be particularly useful under highly acidic chromatographic conditions. nih.gov

For GC-MS analysis, derivatization is crucial for non-volatile amines. Propyl chloroformate has been successfully used to derivatize biogenic amines in aqueous samples, enabling their analysis by GC. Trimethylsilylation, using reagents like N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA), is another common approach to increase the volatility of compounds containing active hydrogen atoms. researchgate.net

In the context of spectrophotometric and fluorometric detection, derivatization can be used to attach a chromophoric or fluorophoric tag to the analyte molecule. Fluorescamine, for example, is a fluorogenic reagent that reacts with primary amines to form fluorescent products, allowing for their sensitive detection. researchgate.net The development of novel derivatization reagents is an active area of research. For instance, 1,3-oxazinoquinoline-4-one-based reagents have been designed for the discrimination of different types of amines by high-resolution mass spectrometry.

The choice of derivatization reagent and reaction conditions depends on the specific amine, the analytical technique being used, and the sample matrix. Careful optimization of the derivatization procedure is essential to ensure complete reaction, minimize side products, and achieve the desired enhancement in detection sensitivity.

Table 4: Common Derivatization Reagents for Amine Analysis

Reagent Analytical Technique Purpose Reference
Dansyl-Cl LC-MS/MS, Fluorometry Enhances ionization efficiency and provides fluorescence. nih.gov
Fmoc-Cl LC-MS/MS Improves chromatographic separation under acidic conditions. nih.gov
Propyl chloroformate GC-MS Increases volatility for GC analysis.
BSTFA GC-MS Increases volatility through trimethylsilylation. researchgate.net
Fluorescamine Fluorometry Forms fluorescent derivatives with primary amines. researchgate.net
OPA (o-phthalaldehyde) Fluorometry, LC-MS/MS A versatile fluorogenic reagent. nih.gov

Future Perspectives and Research Gaps in 5 Methylisoquinolin 4 Amine Research

Untapped Synthetic Avenues and Methodological Advancements

The classical synthesis of the isoquinoline (B145761) core, often relying on methods like the Bischler-Napieralski or Pictet-Spengler reactions, has served chemists for over a century. researchgate.netwikipedia.org These methods, however, typically require harsh conditions and are often limited to electron-rich aromatic systems, presenting challenges for the synthesis of diversely functionalized analogues of 5-methylisoquinolin-4-amine. researchgate.nettandfonline.com The future of synthesizing this compound and its derivatives lies in the adoption of more sophisticated and efficient catalytic systems that offer milder conditions, broader substrate scope, and higher atom economy.

Transition-Metal-Catalyzed C-H Activation: A significant research gap exists in the application of transition-metal-catalyzed C-H activation for the direct synthesis and functionalization of the this compound scaffold. Methodologies using rhodium (Rh), ruthenium (Ru), palladium (Pd), and cobalt (Co) catalysts have revolutionized heterocyclic chemistry by allowing for the direct formation of C-C and C-N bonds on an unactivated C-H bond. researchgate.netcore.ac.uknih.govcolab.ws These reactions obviate the need for pre-functionalized starting materials, thus shortening synthetic sequences. core.ac.uk Future work should focus on developing regioselective C-H functionalization protocols to introduce novel substituents at various positions of the this compound core, thereby rapidly generating libraries of new chemical entities for screening.

Photoredox and Organocatalysis: Visible-light photoredox catalysis has emerged as a powerful "green" tool in organic synthesis. beilstein-journals.org Using light and a photosensitizer (either a metal complex or an organic dye), these reactions can generate reactive radical intermediates under exceptionally mild conditions. acs.orgresearchgate.net There is considerable scope for applying photoredox catalysis to the synthesis of complex isoquinoline frameworks, such as in cascade reactions that form multiple bonds in a single step. rsc.orgcore.ac.uk Research into using simple, inexpensive organic dyes like Rose Bengal as photocatalysts for isoquinoline synthesis could provide environmentally friendly and cost-effective manufacturing routes. beilstein-journals.org

Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.net Its application to the synthesis of pharmaceutical intermediates is a growing trend. researchgate.net Applying flow technology, potentially coupled with microwave heating, to the synthesis of this compound could enable rapid optimization and on-demand production. acs.org This approach is particularly advantageous for multistep sequences or for reactions that are difficult to control in batch, representing a significant methodological advancement for industrial-scale synthesis.

Synthetic Method Potential Advantage for this compound Synthesis Key Research Gap Representative Catalyst/System
C-H Activation Direct functionalization of the core structure without pre-activation; high atom economy.Development of regioselective methods for the specific scaffold.Rh(III), Co(III), Ru(II) complexes. nih.govcolab.wsacs.org
Photoredox Catalysis Mild, "green" reaction conditions; access to unique reaction pathways via radical intermediates.Application to the specific this compound core and its precursors.Acr⁺-Mes ClO₄⁻, Rose Bengal, Fullerene C70. beilstein-journals.orgacs.orgresearchgate.net
Flow Chemistry Improved scalability, safety, and reaction control; potential for automation.Translation of existing batch syntheses to optimized continuous flow protocols.Microwave-assisted flow reactors, modular flow systems. researchgate.netacs.org

Identification of Novel Biological Targets and Mechanistic Hypotheses

The biological activity of the isoquinoline scaffold is well-documented, with derivatives showing a wide range of activities, including antitumor and antimicrobial effects. rsc.orgresearchgate.net For this compound specifically, moving beyond broad phenotypic screening to detailed mechanistic studies and novel target identification is a critical future direction.

Kinase Inhibition and Beyond: Recent studies have shown that quinolinylaminoisoquinoline derivatives can act as selective inhibitors of specific kinases, such as RAF1, positioning them as bioisosteres of established drugs like Sorafenib. jst.go.jp This highlights a promising avenue for designing targeted cancer therapeutics. A key research gap is the systematic screening of this compound against a broad panel of kinases to identify novel, selective inhibitory activities. Furthermore, exploring its effect on other enzyme families is warranted. For instance, studies on related aminated quinones suggest that targeting the thioredoxin reductase system in bacteria could be a viable antibacterial strategy. acs.org

Modulation of Cellular Signaling Pathways: The molecular mode of action for many aminoisoquinolines remains poorly understood. Advanced techniques like microarray gene expression analysis can reveal the cellular pathways modulated by these compounds. For example, the aminoisoquinoline FX-9 was found to activate non-canonical NF-κB signaling in prostate cancer cells, leading to cell cycle arrest. nih.gov Applying similar transcriptomic and proteomic approaches to this compound would help elucidate its mechanism of action and generate new hypotheses for its use in oncology or immunology.

Hypothesized Mechanisms: Based on related structures, several mechanistic hypotheses can be proposed for investigation:

Generation of Reactive Oxygen Species (ROS): The 7-aminoisoquinoline-5,8-quinone scaffold has been shown to exert its antitumor effect through redox cycling that produces ROS. researchgate.net Investigating whether this compound or its oxidized metabolites can induce oxidative stress in cancer cells is a logical next step.

DNA Intercalation/Topoisomerase Inhibition: The planar aromatic structure of the isoquinoline ring is a common feature in molecules that intercalate with DNA or inhibit topoisomerase enzymes, a mechanism of action for many classic chemotherapy drugs. researchgate.net Biophysical studies are needed to explore this possibility.

Potential Biological Target Class Example from Related Compounds Proposed Research Direction for this compound
Protein Kinases RAF1 Serine/Threonine Kinase jst.go.jpSystematic screening against kinase panels; computational docking studies.
Redox Systems Bacterial Thioredoxin Reductase acs.orgEvaluation of antibacterial activity and impact on cellular redox homeostasis.
Signaling Pathways NF-κB Signaling Pathway nih.govTranscriptomic and proteomic analysis to identify modulated pathways.
DNA/Associated Enzymes DNA Topoisomerase-II researchgate.netBiophysical assays to test for DNA binding and enzyme inhibition.

Potential for Applications in Materials Science and Medicinal Chemistry Beyond Current Scope

While the primary focus for isoquinolines has been medicinal chemistry, the unique photophysical and electronic properties of the scaffold present significant, largely untapped potential in materials science. numberanalytics.comnumberanalytics.com

Organic Electronics and Optoelectronics: Isoquinoline derivatives are being actively investigated for their use in Organic Light-Emitting Diodes (OLEDs), both as fluorescent emitters and as host or charge-transport materials. numberanalytics.comresearchgate.net The introduction of the amino and methyl groups in this compound can tune the electronic properties (e.g., HOMO/LUMO levels), potentially leading to materials with desirable emission colors and high quantum yields. researchgate.nettandfonline.com A research gap exists in the synthesis and characterization of this compound derivatives specifically designed for optoelectronic applications, such as those with extended π-conjugation to shift emission towards longer wavelengths.

Fluorescent Probes and Sensors: The inherent fluorescence of many isoquinoline derivatives makes them ideal candidates for developing chemosensors and biological probes. x-mol.comchemimpex.comnih.gov Aminoisoquinolines have been shown to act as selective colorimetric sensors for metal ions like Hg²⁺. researchgate.net Future research could focus on designing derivatives of this compound that can selectively detect specific analytes (e.g., ions, reactive oxygen species, or biomolecules) through changes in their fluorescence. This could lead to new tools for analytical chemistry and diagnostic imaging. chemimpex.com

Smart Materials: Certain donor-π-acceptor (D–π–A) isoquinoline derivatives exhibit fascinating multi-stimuli-responsive properties, including mechanofluorochromism (changing color upon grinding) and thermochromism (changing color with temperature). colab.wsacs.org These "smart" materials have applications in sensors, security inks, and data storage. The this compound structure, with its electron-donating amino group and π-system, is an excellent starting point for creating new D–π–A type molecules with novel responsive behaviors.

Integration with Emerging Technologies (e.g., Artificial Intelligence for Molecular Design, Advanced Imaging Techniques)

The pace of scientific discovery can be dramatically accelerated by integrating cutting-edge technologies into the research workflow for compounds like this compound.

Artificial Intelligence (AI) for Molecular Design: AI and machine learning are transforming drug discovery and materials science. core.ac.uk Generative AI models can now design novel molecular structures with desired properties, predict their synthetic accessibility, and even propose synthetic routes. researchgate.net Instead of relying solely on chemical intuition, researchers can use AI to explore vast chemical spaces and prioritize the most promising derivatives of this compound for synthesis and testing. rsc.org A significant future direction is to build AI models trained on isoquinoline-specific data to design new kinase inhibitors or OLED materials with optimized properties.

Advanced Imaging Techniques: The development of fluorescent probes based on the this compound scaffold (as discussed in 9.3) would be synergistic with advancements in biological imaging. These probes could be designed as labels for specific cellular components or to report on the local microenvironment. Their utility could be fully realized when combined with super-resolution microscopy techniques (e.g., STED, PALM, STORM), allowing for visualization at the nanoscale. Furthermore, creating targeted probes, where the isoquinoline fluorophore is linked to a molecule that binds a specific protein, could enable real-time tracking of biological processes within living cells.

Q & A

Q. What are the common synthetic routes for 5-Methylisoquinolin-4-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Two primary approaches are derived from analogous isoquinoline syntheses:
  • Cyclization of ortho-alkynylarylaldimines : Utilize metal catalysts (e.g., Au or Pd) under inert atmospheres to promote cyclization. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or toluene) significantly impact yield .
  • Pomeranz-Fritsch Reaction : Combine aromatic aldehydes with aminoacetals under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Optimize pH (1.5–3.0) and reaction time (6–24 hours) to minimize side products .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substitution patterns on the isoquinoline ring. For example, methyl group protons typically resonate at δ 2.4–2.6 ppm, while aromatic protons appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂N₂, expected m/z 173.1075) .
  • IR Spectroscopy : Identify NH₂ stretches (~3350 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Store in airtight, light-resistant containers under refrigeration (2–8°C).
  • Avoid exposure to moisture or strong oxidizers, as the amino group may degrade or react. Incompatible materials include peroxides and strong acids .

Q. What preliminary assays are recommended for screening the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with concentrations ranging from 1–100 µg/mL .
  • Cytotoxicity Assays : Employ MTT or resazurin-based assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational tools aid in retrosynthetic planning and reaction optimization for this compound derivatives?

  • Methodological Answer :
  • Retrosynthesis AI : Platforms leveraging databases like Reaxys or Pistachio predict feasible routes by analyzing bond disconnections and precursor availability. For example, prioritize routes with ≥80% similarity to known isoquinoline syntheses .
  • DFT Calculations : Model transition states to optimize catalytic conditions (e.g., predicting Au-catalyzed cyclization energy barriers) .

Q. What strategies resolve discrepancies in biological activity data between synthetic batches of this compound?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (>98% purity required for reliable bioassays) .
  • Isomer Identification : Employ chiral chromatography or NOESY NMR to rule out stereochemical variations or regioisomers (e.g., 4- vs. 5-substitution) .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions (e.g., cyclization steps). Adjust residence time (10–30 minutes) and pressure (1–5 bar) to maintain >90% yield .
  • Catalyst Immobilization : Use heterogenized catalysts (e.g., Pd on mesoporous silica) to simplify recovery and reuse .

Q. What mechanistic insights explain the selectivity of this compound formation in Friedländer-type reactions?

  • Methodological Answer :
  • Kinetic Studies : Monitor intermediates via in situ IR or LC-MS to identify rate-determining steps (e.g., imine formation vs. cyclization).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, favoring 4-amine over 6-amine isomers .

Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial efficacy of this compound across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like inoculum size (1–5 × 10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
  • Check for Efflux Pump Activity : Use inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to determine if bacterial resistance mechanisms skew results .

Q. Why do certain synthetic routes yield inactive this compound derivatives?

  • Methodological Answer :
  • Structural Confirmation : Re-analyze products via X-ray crystallography to confirm regiochemistry.
  • Byproduct Screening : Use GC-MS to detect alkylation byproducts (e.g., N-methylated variants) that may dominate under basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.